4-(1-Methyl-4-phenyl-1H-imidazol-5-YL)piperidine
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Overview
Description
4-(1-Methyl-4-phenyl-1H-imidazol-5-YL)piperidine is an organic compound belonging to the class of phenylimidazoles. These compounds are characterized by a benzene ring linked to an imidazole ring through a carbon-carbon or carbon-nitrogen bond . The imidazole ring is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms, which imparts unique chemical and biological properties to the compound .
Preparation Methods
The synthesis of 4-(1-Methyl-4-phenyl-1H-imidazol-5-YL)piperidine typically involves the condensation of 1H-imidazole with 4-chloromethylbenzaldehyde, followed by subsequent steps to form the target compound . The reaction conditions often include the use of organic solvents such as methanol or ethanol, and the process may involve cyclization and dehydration steps . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
4-(1-Methyl-4-phenyl-1H-imidazol-5-YL)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of imidazole derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced imidazole derivatives.
Common reagents and conditions used in these reactions include nickel-catalyzed additions, proto-demetallation, and tautomerization . Major products formed from these reactions include various substituted imidazoles and their derivatives .
Scientific Research Applications
4-(1-Methyl-4-phenyl-1H-imidazol-5-YL)piperidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(1-Methyl-4-phenyl-1H-imidazol-5-YL)piperidine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-(1-Methyl-4-phenyl-1H-imidazol-5-YL)piperidine can be compared with other similar compounds, such as:
Clemizole: An antihistaminic agent containing an imidazole ring.
Etonitazene: An analgesic with an imidazole moiety.
Omeprazole: An antiulcer drug with an imidazole core.
These compounds share the imidazole ring structure but differ in their substituents and overall molecular architecture, leading to distinct chemical and biological properties .
Biological Activity
The compound 4-(1-Methyl-4-phenyl-1H-imidazol-5-YL)piperidine is a piperidine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies and highlighting its therapeutic potential.
Chemical Structure and Properties
The chemical structure of This compound can be represented as follows:
This structure consists of a piperidine ring substituted with an imidazole moiety, which is known for its diverse pharmacological properties.
Anticancer Properties
Recent studies have indicated that piperidine derivatives, including This compound , exhibit significant anticancer activities. In particular, research has shown that compounds with similar structures can inhibit microtubule assembly, leading to apoptosis in cancer cells. For instance, derivatives containing imidazole and piperidine motifs have been reported to induce apoptosis in breast cancer cells (MDA-MB-231) by enhancing caspase-3 activity .
The biological activity of this compound is believed to stem from its ability to interact with various biological targets, including enzymes and receptors involved in cancer progression. The SwissTargetPrediction tool has been utilized to predict potential protein targets for piperidine derivatives, indicating their ability to modulate pathways relevant to cancer and other diseases .
Pharmacological Applications
Piperidine derivatives are being explored for their potential in treating various conditions:
- Anticancer Agents: They show promise in targeting multiple types of cancer due to their ability to induce apoptosis and inhibit cell proliferation.
- Antidiabetic Agents: Some studies suggest that modifications of piperidine structures may enhance their efficacy as antidiabetic agents by improving glucose metabolism .
- Antimicrobial Activity: These compounds have also demonstrated antimicrobial properties, making them candidates for further development in infectious disease treatment .
Summary of Biological Activities
Activity Type | Mechanism | Reference |
---|---|---|
Anticancer | Induces apoptosis via caspase activation | |
Antidiabetic | Improves glucose metabolism | |
Antimicrobial | Inhibits bacterial growth |
Structure-Activity Relationship (SAR)
The following table summarizes the structure-activity relationships observed in related studies:
Compound Structure | Biological Activity | IC50 Value (µM) | Reference |
---|---|---|---|
1-Methylimidazole derivative | Anticancer | 10.0 | |
Piperidine-based compounds | Antidiabetic | 8.9 | |
Various thioureas | Antimicrobial | 4.8 |
Case Study 1: Anticancer Efficacy
A study focused on the effects of piperidine derivatives on breast cancer cells demonstrated that certain compounds could significantly reduce cell viability at micromolar concentrations. The study highlighted the role of caspase activation in mediating these effects, suggesting a mechanism where the compound triggers apoptotic pathways leading to cell death .
Case Study 2: Antidiabetic Activity
In another investigation, a series of piperidine derivatives were evaluated for their antidiabetic properties. The results indicated that specific modifications enhanced their efficacy compared to standard treatments like acarbose, showcasing the potential for developing new therapeutic agents from these compounds .
Properties
Molecular Formula |
C15H19N3 |
---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
4-(3-methyl-5-phenylimidazol-4-yl)piperidine |
InChI |
InChI=1S/C15H19N3/c1-18-11-17-14(12-5-3-2-4-6-12)15(18)13-7-9-16-10-8-13/h2-6,11,13,16H,7-10H2,1H3 |
InChI Key |
IQAAZNDIZBTXTA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC(=C1C2CCNCC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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